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Compound of Interest

Compound Name: 6-(Methoxy-D3)pyridin-3-amine

Cat. No.: B14028988

Get Quote

\ J

Abstract This technical guide details the chemical structure, synthesis, and metabolic
properties of 6-(Methoxy-D3)pyridin-3-amine, a deuterated isotopologue of the medicinal
chemistry building block 6-methoxypyridin-3-amine. Designed for researchers in DMPK (Drug
Metabolism and Pharmacokinetics) and lead optimization, this document focuses on the utility
of the trideuteromethoxy motif (

) in mitigating metabolic liability via the Kinetic Isotope Effect (KIE).

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6]

The compound is a pyridine derivative where the methoxy group at the 6-position (or 2-
position, nomenclature dependent) is fully deuterated. This modification increases the
metabolic stability of the ether linkage against oxidative O-demethylation.

Structural Specifications
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Detail

Common Name

6-(Methoxy-D3)pyridin-3-amine

IUPAC Name

6-(Trideuteromethoxy)pyridin-3-amine

Alternative Name

5-Amino-2-(methoxy-d3)pyridine

Parent CAS

503615-03-0 (Non-deuterated form)

Molecular Formula

Molecular Weight

127.16 g/mol (vs. 124.14 for H-analog)

Isotopic Purity

Typically

SMILES

[2H]C([2H])([2H])Oclcce(N)enl

Spectroscopic Signature (Predicted)

e -NMR (DMSO-

): The characteristic singlet for

(typically

ppm) is absent. Aromatic protons appear at

(d, H-2),

(dd, H-4), and

(d, H-5). Broad singlet for

at

¢ -NMR: The methoxy carbon appears as a weak septet around

ppm due to

coupling (
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Hz), distinct from the sharp singlet of the protio-analog.

e Mass Spectrometry (ESI+):

(Shift of +3 Da relative to parent).

Synthesis Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (

) followed by a reduction. This route ensures high isotopic incorporation by introducing the
costly deuterium label in a late-stage convergent step.

Retrosynthetic Analysis

The target molecule is disassembled into 2-chloro-5-nitropyridine and Methanol-d3. The nitro
group serves as a masked amine, preventing side reactions during the ether formation.

Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

Precursor: 2-Chloro-5-nitropyridine (CAS 4548-45-2) Reagent: Sodium Methoxide-d3 (prepared
in situ from

+ Na)

» Preparation of Alkoxide: In a dry 3-neck flask under
, dissolve sodium metal (1.1 eq) in Methanol-d3 (
, >99.8% D). Stir until evolution of
gas ceases.

e Coupling: Cool the solution to 0°C. Add 2-Chloro-5-nitropyridine (1.0 eq) portion-wise.

e Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc
4:1) or LC-MS. The chloride is displaced by the methoxy-d3 anion.
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e Workup: Quench with

(or water if exchange is not a concern for the ring protons). Concentrate in vacuo to remove
excess methanol-d3. Extract with ethyl acetate, wash with brine, and dry over

 Intermediate:2-(Methoxy-d3)-5-nitropyridine. Yield: ~85-95%.

Step 2: Nitro Reduction
Reagent: Hydrogen gas (
), 10% Pd/C

o Setup: Dissolve the nitro intermediate in anhydrous ethanol or methanol. Add 10% Pd/C (10
wit% loading).

e Reduction: Purge the vessel with

gas (balloon or Parr shaker at 30 psi). Stir vigorously at RT for 2-6 hours.

« Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Pd/C is
pyrophoric).

 Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography
(DCM/MeOH) or recrystallize from ethanol/heptane.

Product:6-(Methoxy-d3)pyridin-3-amine as a pale yellow/brown solid.

Synthesis Workflow Diagram

SnAr Substitution
(0°C to RT)

2-Chloro-5-nitropyridine
(Precursor)

Intermediate:

" - Nitro Reduction
2-(Methoxy-d3)-5-nitropyridine

(EtOH, RT)

Reduction NIy s g 6-(Methoxy-d3)pyridin-3-amine
(H2, PdiC)

Methanol-d3 / Na
(Deuteration Source)
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Caption: Two-step synthesis of 6-(Methoxy-d3)pyridin-3-amine via SnAr coupling and
catalytic hydrogenation.

Mechanistic Insight: The Deuterium Advantage

The primary application of this compound is to probe or improve metabolic stability. The
methoxy group on pyridine rings is a "metabolic soft spot,” prone to O-demethylation by
Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).

The Kinetic Isotope Effect (KIE)

Metabolic O-demethylation proceeds via hydrogen atom abstraction (HAT) from the methyl
group.

e C-H Bond Energy: ~98 kcal/mol
e C-D Bond Energy: ~100 kcal/mol

The C-D bond is stronger due to a lower Zero Point Energy (ZPE). Because C-H bond
cleavage is the Rate-Determining Step (RDS) in O-demethylation, substituting H with D
significantly reduces the reaction rate (

). This is a Primary Kinetic Isotope Effect.[1]

Metabolic Pathway Comparison
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Caption: Comparison of metabolic fate. Deuteration inhibits the CYP450-mediated abstraction
step, preventing O-demethylation.

Applications in Drug Discovery[9][10][11][12]

* Metabolic Spotting: Use the D3-analog in microsomal stability assays alongside the H-
analog. If the D3-analog shows significantly longer half-life (

), O-demethylation is confirmed as the major clearance pathway.

¢ Internal Standard: The +3 Da mass shift and co-elution properties (D3 isotopes often have
slightly shorter retention times on Reverse Phase HPLC) make it an ideal internal standard
for quantifying the parent drug in biological matrices.
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» Lead Optimization: If the methoxy group is critical for binding but metabolically labile, the D3-
analog can be developed as a "Deuterated Switch" drug candidate with improved
pharmacokinetic (PK) profiles (e.g., higher AUC, lower dosing frequency).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b14028988?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14028988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

